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Compound of Interest

Compound Name: 2-Amino-N-cyclohexylbenzamide

Cat. No.: B1268408 Get Quote

Chemical Identity and Physicochemical
Properties
2-Amino-N-cyclohexylbenzamide is an organic compound featuring a primary amine and an

N-substituted amide group on a benzene ring. This structure serves as a scaffold in medicinal

chemistry and materials science.

Table 1: Chemical Identifiers for 2-Amino-N-cyclohexylbenzamide

Identifier Value

IUPAC Name 2-amino-N-cyclohexylbenzamide[1]

CAS Number 56814-11-0[1][2][3][4]

Molecular Formula C₁₃H₁₈N₂O[1][2][3][4]

SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2N[1]

| InChI Key | AHWGBTCRPVCUBP-UHFFFAOYSA-N[1][3] |

Table 2: Physicochemical Properties of 2-Amino-N-cyclohexylbenzamide
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Property Value

Molecular Weight 218.29 g/mol [1][3][4]

Exact Mass 218.141913202 Da[1]

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C[3] |

Synthesis and Analytical Characterization
While multiple synthetic routes may exist, a common and effective method for preparing N-

substituted 2-aminobenzamides is through the reaction of isatoic anhydride with a

corresponding amine.

Experimental Protocol: Synthesis via Isatoic Anhydride
This protocol describes a generalized procedure for the synthesis of 2-Amino-N-
cyclohexylbenzamide.

Materials:

Isatoic anhydride

Cyclohexylamine

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dioxane)

Stir plate and magnetic stir bar

Reaction flask and condenser

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

In a clean, dry reaction flask, dissolve isatoic anhydride (1.0 equivalent) in the anhydrous

solvent under an inert atmosphere.
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Add cyclohexylamine (1.1 equivalents) to the solution dropwise at room temperature. The

reaction is often exothermic.

After the addition is complete, heat the reaction mixture to 80-100°C and stir for 4-6 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction

involves the evolution of CO₂ gas.

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into cold water to precipitate the crude product.

Collect the solid product by vacuum filtration and wash with water.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure 2-Amino-N-cyclohexylbenzamide.
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Figure 1: Generalized synthetic workflow for 2-Amino-N-cyclohexylbenzamide.

Analytical and Spectroscopic Data
The identity and purity of the synthesized compound must be confirmed using standard

analytical techniques. Databases indicate the availability of various spectral data for this

compound[1].

Table 3: Summary of Available Spectroscopic Data
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Technique Database/Reference Expected Key Features

¹H & ¹³C NMR SpectraBase[1]

Signals corresponding to
aromatic, cyclohexyl,
amine (NH₂), and amide
(NH) protons and carbons.

Mass Spectrometry (GC-MS)
NIST Mass Spectrometry Data

Center[1]

Molecular ion peak (M⁺) at m/z

≈ 218.

Infrared (IR) Spectroscopy SpectraBase[1]

Characteristic absorptions for

N-H stretching (amine/amide,

~3200-3400 cm⁻¹), C=O

stretching (amide I, ~1640

cm⁻¹), and aromatic C-H

bonds.[5]

| Raman Spectroscopy | SpectraBase[1] | Complementary vibrational data, particularly for the

aromatic ring and C-N bonds. |
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Figure 2: Workflow for the analytical characterization of the synthesized compound.
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Potential Biological Activity and Screening
Protocols
While specific biological activities for 2-Amino-N-cyclohexylbenzamide are not extensively

documented, the benzamide scaffold is present in many pharmacologically active molecules.

Structurally related compounds, such as salicylanilides, have demonstrated a broad range of

effects, including antimicrobial, anti-inflammatory, and antineoplastic activities[6]. Therefore,

initial screening should focus on these areas.
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Figure 3: Logical workflow for the biological screening of 2-Amino-N-cyclohexylbenzamide.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the compound's effect on the viability of cancer cell lines.
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Materials:

Human cancer cell lines (e.g., HeLa, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

2-Amino-N-cyclohexylbenzamide, dissolved in DMSO (stock solution)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., acidified isopropanol)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from

the DMSO stock. The final DMSO concentration should be <0.5%. Replace the medium in

the wells with the compound dilutions. Include vehicle control (DMSO only) and untreated

control wells.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells

with active mitochondria will reduce the yellow MTT to a purple formazan.

Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the

formazan crystals.

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate

reader.
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Analysis: Calculate cell viability as a percentage relative to the control wells and determine

the IC₅₀ (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Antimicrobial Susceptibility
(Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against

bacterial strains.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Cation-adjusted Mueller-Hinton Broth (MHB)

96-well microtiter plates

2-Amino-N-cyclohexylbenzamide, dissolved in DMSO

Bacterial inoculum standardized to a 0.5 McFarland turbidity

Procedure:

Compound Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in

the 96-well plate.

Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a

final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no

compound) and a negative control (broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

bacterial growth is observed.

Safety and Handling
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Based on aggregated GHS data, 2-Amino-N-cyclohexylbenzamide should be handled with

appropriate care in a laboratory setting.[1]

Table 4: GHS Hazard Classification

Hazard Code Description Classification

H315 Causes skin irritation
Skin Irritation, Category
2[1]

H319 Causes serious eye irritation Eye Irritation, Category 2[1]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure),

Category 3[1] |

Handling Recommendations:

Work in a well-ventilated area or a fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat, to avoid skin and eye contact[3].

Avoid inhaling dust or vapors[3].

Store the compound in a tightly sealed container under the recommended storage

conditions[3].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2-AMINO-N-CYCLOHEXYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1268408?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-N-cyclohexylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-N-cyclohexylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-N-cyclohexylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-N-cyclohexylbenzamide
http://www.bio-fount.com/cn/goods2/186176_5.html
http://www.bio-fount.com/cn/goods2/186176_5.html
http://www.bio-fount.com/cn/goods2/186176_5.html
https://www.benchchem.com/product/b1268408?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-N-cyclohexylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-N-cyclohexylbenzamide
https://www.sigmaaldrich.com/SG/en/product/aldrich/r736031
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 56814-11-0|2-Amino-N-cyclohexylbenzamide|2-Amino-N-cyclohexylbenzamide|-
范德生物科技公司 [bio-fount.com]

4. scbt.com [scbt.com]

5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps
[chemistrysteps.com]

6. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-
(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["2-Amino-N-cyclohexylbenzamide" molecular structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268408#2-amino-n-cyclohexylbenzamide-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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